molecular formula C13H13N3O2 B13873747 6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione CAS No. 876408-58-1

6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione

Cat. No.: B13873747
CAS No.: 876408-58-1
M. Wt: 243.26 g/mol
InChI Key: DFHJSXVQXBNAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione is a heterocyclic compound that features both an indane and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indan-1-amine with a pyrimidine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the compound’s electronic properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the molecule .

Scientific Research Applications

6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-methyl-1H-pyrimidine-2,4-dione
  • 6-(2,3-dihydro-1H-inden-5-ylamino)-1H-pyrimidine-2,4-dione

Uniqueness

Compared to similar compounds, 6-amino-1-indan-1-yl-1H-pyrimidine-2,4-dione is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its indane moiety, in particular, can influence its interaction with biological targets and its overall stability .

Properties

CAS No.

876408-58-1

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

6-amino-1-(2,3-dihydro-1H-inden-1-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H13N3O2/c14-11-7-12(17)15-13(18)16(11)10-6-5-8-3-1-2-4-9(8)10/h1-4,7,10H,5-6,14H2,(H,15,17,18)

InChI Key

DFHJSXVQXBNAIC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1N3C(=CC(=O)NC3=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.